molecular formula C13H21ClN6 B2930873 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride CAS No. 1431966-75-4

1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride

Cat. No.: B2930873
CAS No.: 1431966-75-4
M. Wt: 296.8
InChI Key: HNMQCYKZXISJOA-UHFFFAOYSA-N
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Description

1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound featuring a pyrazole core linked to a triazoloazepine ring system via a methyl-substituted ethyl bridge. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-2-yl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6.ClH/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMQCYKZXISJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a complex organic compound that belongs to the classes of pyrazoles and triazoloazepines. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N6C_{13}H_{20}N_{6}, with a molecular weight of 246.31 g/mol. The compound features a pyrazole ring and a triazoloazepine moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H20N6
Molecular Weight246.31 g/mol
CAS Number1174854-63-7

Pharmacological Activities

Research indicates that 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exhibits several pharmacological effects:

1. Antitumor Activity
Studies have shown that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of triazolo[1,5-a]pyrimidines demonstrated IC50 values against various cancer cell lines such as HT-1080 and Bel-7402 . The specific antitumor efficacy of 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine remains to be fully characterized but suggests potential in cancer therapy.

2. Enzyme Inhibition
The compound has shown promise in inhibiting certain enzymes involved in disease pathways. Interaction studies reveal that it may bind to specific molecular targets such as receptors and enzymes that modulate their activity. This characteristic is crucial for developing therapeutic agents targeting various conditions.

3. Antimicrobial and Anti-inflammatory Properties
Triazepine derivatives have been noted for their antibacterial and anti-inflammatory activities. The incorporation of triazole and azepine structures enhances these properties . Preliminary data suggest that the compound may exhibit similar effects.

The mechanism by which 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exerts its biological effects involves:

Binding Affinity:
Studies on binding affinity to enzymes and receptors are essential for understanding its pharmacodynamics. The unique combination of heterocycles in this compound may confer distinct therapeutic properties compared to other similar compounds .

Signal Transduction:
The modulation of signaling pathways through receptor interaction can lead to significant biological outcomes. This aspect is vital for its potential applications in treating diseases.

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Research

1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles and triazoloazepines. Its unique structure, featuring a pyrazole ring and a triazoloazepine moiety, suggests potential biological activities and chemical properties that are of interest in these fields.

Potential Therapeutic Effects

This compound may interact with biological targets, such as enzymes and receptors, potentially modulating their activity. Research indicates it has shown promise in inhibiting certain enzymes involved in disease pathways, suggesting possible therapeutic applications for various conditions.

Drug Development

Due to its potential therapeutic effects, 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a candidate for drug development targeting various diseases.

Research on Binding Affinity

Interaction studies can reveal the binding affinity of 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine to specific molecular targets, providing insights into its mechanism of action and potential therapeutic applications.

Other Applications

The compound's unique chemical properties may allow for applications in materials science and as an intermediate in organic synthesis.

Structural Analogues

Comparison with Similar Compounds

Compound 1: 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine Hydrochloride (CAS 1431967-69-9)

  • Structural Differences :
    • The target compound has a 1-methyl-1-(triazoloazepinyl)ethyl substituent, while this analog features a triazoloazepinylmethyl group directly attached to the pyrazole .
    • Molecular formula: C₁₁H₁₆N₆·HCl (analog) vs. C₁₃H₁₉N₆·HCl (target).
  • Both compounds are hydrochloride salts, ensuring comparable solubility profiles.

Compound 2: 1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (CAS 1174852-58-4)

  • Structural Differences :
    • Substituent position: The ethyl group in this compound is at the pyrazole-1-position , whereas the target compound’s ethyl bridge connects the triazoloazepine to the pyrazole-1-position .
    • Molecular weight: 246.31 g/mol (analog) vs. ~304.8 g/mol (target).
  • Functional Implications :
    • The ethyl group in the analog may reduce steric hindrance, possibly improving binding to flat enzymatic pockets.
    • Lower molecular weight of the analog could enhance metabolic clearance rates.

Compound 3: 1-[(6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine Hydrochloride (CAS 1431966-65-2)

  • Structural Differences :
    • Replaces the 7-membered azepine ring in the target compound with a 5-membered pyrrolo-triazole system .
    • Molecular formula: C₁₀H₁₂N₆·HCl (analog) vs. C₁₃H₁₉N₆·HCl (target).
  • Biological Relevance :
    • The smaller pyrrolo-triazole ring may confer rigidity, favoring interactions with compact binding sites (e.g., kinase ATP pockets).
    • Reduced ring size could limit off-target effects but may decrease adaptability to diverse receptors.

Compound 4: 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine Hydrochloride (CAS 1177299-79-4)

  • Structural Differences :
    • Contains a pyridine-based triazole core with chloro and trifluoromethyl substituents, unlike the azepine-based triazole in the target compound .
    • Molecular formula: C₉H₉Cl₂F₃N₄ (analog) vs. C₁₃H₁₉N₆·HCl (target).
  • Smaller size may limit bioavailability due to rapid renal clearance.

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Formula C₁₃H₁₉N₆·HCl C₁₁H₁₆N₆·HCl C₁₂H₁₈N₆ C₁₀H₁₂N₆·HCl C₉H₉Cl₂F₃N₄
Molecular Weight (g/mol) ~304.8 ~268.7 246.31 ~260.7 305.10
Core Structure Triazoloazepine + pyrazole Triazoloazepine + pyrazole Triazoloazepine + pyrazole Pyrrolo-triazole + pyrazole Triazolopyridine
Key Substituents 1-Methyl-ethyl bridge Direct methyl linkage Ethyl at pyrazole-1-position Pyrrolo-triazole Cl, CF₃
Solubility High (hydrochloride salt) High Moderate High Low (neutral form)

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound can be synthesized via:

  • Azide-alkyne cycloaddition : Copper-catalyzed reactions in THF/water mixtures under reflux, yielding triazole-pyrazole hybrids .
  • Nucleophilic substitution : Using NaN₃ in DMF at 50°C for azide introduction, followed by cyclization with cyanacetamide in THF under reflux . Post-synthesis purification often involves recrystallization (ethanol or toluene) or column chromatography.

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry of triazole/azepine moieties .
  • X-ray diffraction : Resolves crystal packing, hydrogen bonding networks, and absolute configuration .
  • IR spectroscopy : Identifies functional groups (e.g., amine, triazole) via characteristic stretching frequencies .

Q. How is purity assessed post-synthesis?

  • Elemental analysis : Validates empirical formula consistency.
  • Chromatography : TLC/HPLC monitors reaction progress; GC-MS confirms molecular ion peaks .
  • Melting point analysis : Sharp melting ranges indicate high purity .

Q. What solvents are optimal for its synthesis, and why?

  • DMF : Polar aprotic solvent facilitates SN₂ reactions (e.g., NaN₃ substitutions) .
  • THF/water mixtures : Enable copper-catalyzed cycloadditions by balancing solubility and reactivity .

Advanced Research Questions

Q. How do hydrogen bonding networks influence crystallographic stability?

X-ray studies reveal intramolecular C–H⋯N bonds stabilizing an S(6) ring motif. Intermolecular N–H⋯N and C–H⋯N bonds form zigzag supramolecular chains (R₂²(8) motifs), while N–H⋯O bonds stack chains into 2D networks. These interactions dictate melting behavior and hygroscopicity .

Q. What computational strategies reconcile discrepancies between XRD and DFT bond lengths?

  • Basis set selection : Use 6-311G(d,p) to account for electron correlation in DFT/B3LYP calculations .
  • Crystal environment effects : XRD measures solid-state interactions (e.g., packing forces), whereas DFT models isolated molecules. Adjust for van der Waals corrections in DFT .

Q. How can steric hindrance in the triazole-azepine moiety be mitigated during synthesis?

  • Catalyst optimization : Bulky ligands (e.g., TBTA) enhance copper-catalyzed cycloaddition efficiency .
  • Temperature modulation : Microwave-assisted synthesis reduces reaction time and steric aggregation .
  • DFT-guided design : Predict steric clashes using Mulliken population analysis to preemptively modify substituents .

Q. What thermodynamic insights can DFT provide for thermal stability?

DFT/B3LYP calculations correlate enthalpy (ΔH) and entropy (ΔS) changes with temperature-dependent stability. For example, Gibbs free energy (ΔG) profiles predict decomposition thresholds, validated via TGA/DSC experiments .

Q. How do electron density isosurfaces from MEP maps guide reactivity predictions?

Molecular electrostatic potential (MEP) surfaces identify nucleophilic (negative potential) and electrophilic (positive potential) sites. For instance, the triazole N3 atom exhibits high nucleophilicity, directing functionalization reactions .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD)?

  • Dynamic effects : NMR captures time-averaged conformers, while XRD provides static snapshots. Use variable-temperature NMR to probe conformational flexibility .
  • Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent effects on NMR chemical shifts .

Methodological Notes

  • DFT Validation : Always cross-validate computational results with experimental data (e.g., XRD bond lengths, NMR shifts) to ensure model accuracy .
  • Reaction Optimization : Screen catalysts (e.g., Cu(I) vs. Ru(II)) and solvents systematically using Design of Experiments (DoE) principles .

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